molecular formula C30H40O7 B593121 ganosporelactone A CAS No. 138008-04-5

ganosporelactone A

Cat. No.: B593121
CAS No.: 138008-04-5
M. Wt: 512.643
InChI Key: BINIQAMAYCKIRZ-WVILZCAGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganosporelactone A is a triterpenoid compound isolated from the spores of Ganoderma lucidum (赤芝), a medicinal fungus widely used in traditional Chinese medicine. It was first identified alongside ganosporelactone B and ganosporeric acid A during phytochemical analyses of G. lucidum spore extracts . Structurally, it is characterized by a lactone ring, which distinguishes it from other triterpenoids in the same family, such as ganoderic acids (e.g., ganoderic acids B, C, E) . The compound is notable for its extremely low natural abundance, with concentrations estimated at 0.001–0.0001% in spore extracts, necessitating large-scale processing (e.g., 2 tons of spores yield ~100 mg of purified compound) .

Properties

CAS No.

138008-04-5

Molecular Formula

C30H40O7

Molecular Weight

512.643

InChI

InChI=1S/C30H40O7/c1-13-11-30(12-14(2)25(36)37-30)21-18(13)28(6)24(35)22(33)20-19(29(28,7)23(21)34)15(31)10-16-26(3,4)17(32)8-9-27(16,20)5/h13-16,18,21,24,31,35H,8-12H2,1-7H3/t13-,14?,15-,16?,18?,21-,24-,27+,28+,29-,30?/m1/s1

InChI Key

BINIQAMAYCKIRZ-WVILZCAGSA-N

SMILES

CC1CC2(CC(C(=O)O2)C)C3C1C4(C(C(=O)C5=C(C4(C3=O)C)C(CC6C5(CCC(=O)C6(C)C)C)O)O)C

Synonyms

ganosporelactone A

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Ganosporelactone A belongs to the Ganoderma triterpenoid family, which includes over 100 structurally diverse compounds. Key structural differences and similarities with related compounds are outlined below:

Compound Core Structure Functional Groups Source
This compound Tetracyclic triterpenoid Lactone ring, hydroxyl groups G. lucidum spores
Ganosporelactone B Tetracyclic triterpenoid Lactone ring (variant substitution) G. lucidum spores
Ganosporeric Acid A Tetracyclic triterpenoid Carboxylic acid, hydroxyl groups G. lucidum spores
Ganoderic Acid B Tetracyclic triterpenoid Carboxylic acid, ketone group G. lucidum fruiting body
Ganodermanontriol Tetracyclic triterpenoid Three hydroxyl groups G. lucidum spores
Lucidenic Acid SP Pentacyclic triterpenoid Carboxylic acid, double bonds G. lucidum spores

Key Observations :

  • Lactone vs. Carboxylic Acid: Ganosporelactones A and B contain a lactone ring, whereas ganosporeric acid A and ganoderic acids feature carboxylic acid groups.
  • Source Specificity: Ganosporelactones are exclusive to spore extracts, while ganoderic acids are more abundant in the fungal fruiting body .

Functional and Pharmacological Comparison

Compound Reported Bioactivities Mechanistic Insights
This compound Not fully characterized; hypothesized anti-inflammatory effects Structural similarity to bioactive lactones
Ganosporelactone B Antioxidant activity Lactone ring may enhance radical scavenging
Ganosporeric Acid A Cytotoxic against cancer cell lines Carboxylic acid group may aid cellular uptake
Ganoderic Acid B Anti-tumor, hepatoprotective Inhibits NF-κB and Akt signaling pathways
Ganodermanontriol Anti-angiogenic, anti-metastatic Modulates VEGF and MMP-9 expression

Key Insights :

  • Lactone vs. Acid Bioactivity: Lactone-containing compounds (e.g., ganosporelactones) may exhibit different receptor-binding profiles compared to carboxylic acid derivatives due to ring strain and electronic effects .
  • Concentration Challenges: The low abundance of this compound in spores limits its practical application compared to more abundant analogs like ganoderic acids .

Q & A

Q. How can researchers ethically address discrepancies between <i>in vitro</i> and <i>in vivo</i> efficacy of this compound?

  • Methodological Answer : Perform translational pharmacokinetic-pharmacodynamic (PK/PD) modeling:
  • Step 1 : Measure bioavailability and tissue distribution in rodent models.
  • Step 2 : Use PBPK models to extrapolate human dosing.
    Disclose limitations in grant reports and publications to avoid overinterpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.